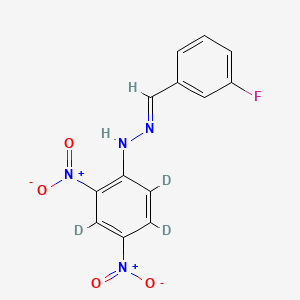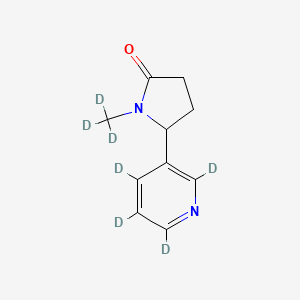
AChE-IN-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AChE-IN-12 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-12 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds. This reaction is mediated by manganese(III) acetate, resulting in the formation of dihydrofuran-piperazine hybrid compounds . The reaction conditions generally include:
Solvent: Acetic acid
Temperature: Room temperature to reflux
Catalyst: Manganese(III) acetate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.
化学反応の分析
Types of Reactions
AChE-IN-12 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule.
科学的研究の応用
AChE-IN-12 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition and enzyme kinetics.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Explored as a potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase inhibitors
作用機序
AChE-IN-12 exerts its effects by binding to the active site of acetylcholinesterase, thereby inhibiting the enzyme’s activity. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. The molecular targets involved include the catalytic triad of acetylcholinesterase, which consists of serine, histidine, and glutamate residues .
類似化合物との比較
Similar Compounds
- Donepezil
- Rivastigmine
- Galantamine
Uniqueness
AChE-IN-12 is unique in its structural features and binding affinity compared to other acetylcholinesterase inhibitors. While compounds like Donepezil and Rivastigmine are well-known for their clinical use, this compound offers a different chemical scaffold that may provide advantages in terms of selectivity and potency .
Conclusion
This compound is a promising compound with significant potential in the field of medicinal chemistry. Its unique properties and diverse applications make it a valuable subject for further research and development.
特性
分子式 |
C33H41NO7 |
|---|---|
分子量 |
563.7 g/mol |
IUPAC名 |
(E)-1-(3,6-dihydroxy-2,4-dimethoxyphenyl)-3-[4-[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexoxy]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C33H41NO7/c1-5-34(23-25-12-8-9-13-29(25)38-2)20-10-6-7-11-21-41-26-17-14-24(15-18-26)16-19-27(35)31-28(36)22-30(39-3)32(37)33(31)40-4/h8-9,12-19,22,36-37H,5-7,10-11,20-21,23H2,1-4H3/b19-16+ |
InChIキー |
XDNYGLJUAXNCNY-KNTRCKAVSA-N |
異性体SMILES |
CCN(CCCCCCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC |
正規SMILES |
CCN(CCCCCCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)O)OC)CC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12412765.png)








![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)
